molecular formula C7H5F3N2O B174196 2,2,2-trifluoro-N-(pyridin-3-yl)acetamide CAS No. 14815-19-1

2,2,2-trifluoro-N-(pyridin-3-yl)acetamide

Cat. No. B174196
CAS RN: 14815-19-1
M. Wt: 190.12 g/mol
InChI Key: KNGWJNVUCYDZJE-UHFFFAOYSA-N
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Description

“2,2,2-trifluoro-N-(pyridin-3-yl)acetamide” is a chemical compound with the molecular formula C7H5F3N2O . It has a molecular weight of 190.12 g/mol .


Molecular Structure Analysis

The InChI code for “2,2,2-trifluoro-N-(pyridin-3-yl)acetamide” is InChI=1S/C7H5F3N2O/c8-7(9,10)6(13)12-5-2-1-3-11-4-5/h1-4H,(H,12,13) . The Canonical SMILES is C1=CC(=CN=C1)NC(=O)C(F)(F)F .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2,2,2-trifluoro-N-(pyridin-3-yl)acetamide” include a molecular weight of 190.12 g/mol, a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 5, and a Rotatable Bond Count of 1 .

Scientific Research Applications

Distorted Copper(II) Complexes

A study by Cody et al. (2021) explored the Cu(II)-(L-CF3)2 complex, where L-CF3 is a variant of 2,2,2-trifluoro-N-(pyridin-3-yl)acetamide. This compound showed a distorted geometry and unusually short CF···Cu distances, highlighting its potential in understanding metal-ligand interactions and coordination chemistry.

Synthesis of Pyridine Derivatives

Bissell and Swansiger (1981) described the synthesis of various pyridine derivatives including 2,2,2-trifluoro-N-(4-pyridyl)acetamide, demonstrating the versatility of this compound in synthesizing different chemical structures (Bissell & Swansiger, 1981).

NMR Study of Tautomerism

Katritzky and Ghiviriga (1995) used the SIMPLE technique to study heteroaromatic tautomerism in compounds like N-(pyridin-2-yl)acetamide, a related compound to 2,2,2-trifluoro-N-(pyridin-3-yl)acetamide. Their work contributes to understanding the tautomeric behavior of these compounds (Katritzky & Ghiviriga, 1995).

Complexes with Thioether-Containing Pyridylalkylamide Ligands

Zhao (2015) investigated thioether-containing pyridylalkylamide ligands similar to 2,2,2-trifluoro-N-(pyridin-3-yl)acetamide. These studies are significant for understanding the structural and chemical properties of copper complexes (Zhao, 2015).

Synthesis and Biological Studies of Metal Ion Complexes

Karim, Ali, and Musa (2005) synthesized complexes involving ligands related to 2,2,2-trifluoro-N-(pyridin-3-yl)acetamide. Their work provides insight into the potential biological applications of these complexes (Karim, Ali, & Musa, 2005).

Copper(II) Complexes with N-(6-methylpyridin-2-yl)acetamide Ligands

Smolentsev (2017) studied copper(II) complexes with ligands similar to 2,2,2-trifluoro-N-(pyridin-3-yl)acetamide, providing insights into the structural implications of steric hindrance in these compounds (Smolentsev, 2017).

Synthesis of N-difluoromethyl-2-pyridone Derivatives

Ando, Wada, and Sato (2006) described a synthesis method using N-(Pyridin-2-yl)acetamide derivatives to create N-difluoromethyl-2-pyridone derivatives, showing the chemical versatility of compounds related to 2,2,2-trifluoro-N-(pyridin-3-yl)acetamide (Ando, Wada, & Sato, 2006).

Synthesis and Biological Assessment of Triazolo[4,3-a]pyridine Derivatives

Karpina et al. (2019) conducted a study on the synthesis and biological assessment of compounds including acetamides similar to 2,2,2-trifluoro-N-(pyridin-3-yl)acetamide, further highlighting the compound's relevance in the development of new pharmaceuticals (Karpina et al., 2019).

Synthesis of N-halogeno Compounds

Banks, Besheesh, and Tsiliopoulos (1996) explored the synthesis of N-halogeno compounds, including derivatives of perfluoro-[N-(4-pyridyl)acetamide], providing a perspective on the compound's use in electrophilic fluorination (Banks, Besheesh, & Tsiliopoulos, 1996).

Safety And Hazards

“2,2,2-trifluoro-N-(pyridin-3-yl)acetamide” may be harmful by inhalation, in contact with skin, and if swallowed .

properties

IUPAC Name

2,2,2-trifluoro-N-pyridin-3-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N2O/c8-7(9,10)6(13)12-5-2-1-3-11-4-5/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNGWJNVUCYDZJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10345530
Record name Acetamide, 2,2,2-trifluoro-N-3-pyridinyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10345530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-trifluoro-N-(pyridin-3-yl)acetamide

CAS RN

14815-19-1
Record name Acetamide, 2,2,2-trifluoro-N-3-pyridinyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10345530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
O Yaren, P Röthlisberger, CJ Leumann - Synthesis, 2012 - thieme-connect.com
The preparation of a series of carbocyclic exo-amino nucleosides from selected primary aromatic amines in both the C1′ α-and β-epimeric form as well as the corresponding building …
Number of citations: 4 www.thieme-connect.com

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